N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
Description
This compound features a thiazole core linked to a cyclopentanecarboxamide group via a 2-oxoethyl chain.
Properties
IUPAC Name |
N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S2/c1-26(23,24)20-8-6-19(7-9-20)14(21)10-13-11-25-16(17-13)18-15(22)12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQBNWRTAMYYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential as an anticancer agent.
Chemical Structure and Properties
The compound features a thiazole ring, a piperazine moiety, and a cyclopentanecarboxamide structure. Its molecular formula is C19H22N4O4S2, with a molecular weight of 422.53 g/mol. The structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of methylsulfonyl piperazine compounds demonstrate significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, one study reported that certain derivatives had growth inhibition rates ranging from 85.76% to 97.76% against these pathogens .
| Compound | Target Bacteria | Growth Inhibition (%) |
|---|---|---|
| 7g | MRSA | 97.76 |
| 7a | E. coli | 91.00 |
| 7h | K. pneumoniae | 88.50 |
| 7i | P. aeruginosa | 85.76 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through cyclooxygenase (COX) inhibition assays. It demonstrated selective inhibition of COX-2 over COX-1, making it a candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7g | 12.5 | 0.10 | 125 |
| 7a | 11.0 | 0.15 | 73 |
Anticancer Potential
The compound's potential as an anticancer agent has been explored, particularly in targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines with an IC50 value indicating potent activity against specific cancer types .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized various derivatives of the compound and assessed their antibacterial properties against resistant strains of bacteria, revealing promising results for clinical applications .
- Inflammation Models : In vivo models demonstrated that compounds derived from the original structure could reduce inflammation markers significantly in animal models of arthritis .
- Cancer Cell Studies : Research on the cytotoxic effects of this compound on human cancer cell lines showed that it could induce apoptosis at specific concentrations while maintaining low toxicity to normal cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar moieties have demonstrated significant cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7 and MDA-MB-231).
Mechanisms of Action:
- Induction of apoptosis through activation of caspases (caspase 3, 8, and 9).
- Suppression of NF-kB signaling pathways.
- Promotion of reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells.
In Vitro Studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspases |
| 3b | MDA-MB-231 | 0.5 | ROS generation |
Neuropharmacological Effects
Research indicates potential applications in treating neurological disorders. Compounds featuring the piperazine structure have been linked to modulation of neurotransmitter systems.
Study Example:
A study explored the effects of piperazine derivatives on animal models exhibiting anxiety-like behaviors. Results indicated that these compounds could significantly modulate anxiety levels, potentially through serotonergic pathways.
Study 1: Anticancer Activity Evaluation
A study focused on synthesizing novel derivatives from the base structure found that Compound 3b showed stronger cytotoxicity than cisplatin in both MCF-7 and MDA-MB-231 cells. The study observed enhanced apoptosis markers and autophagy induction via increased beclin-1 expression.
Study 2: Neuropharmacological Effects
Another investigation explored the effects of piperazine derivatives on animal models exhibiting anxiety-like behaviors. Results indicated that these compounds could modulate anxiety levels significantly, potentially through serotonergic pathways.
Pharmacokinetics
The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are currently unknown for this compound. However, studies on structurally similar compounds suggest favorable ADMET properties, indicating good bioavailability.
Comparison with Similar Compounds
Research Findings and Implications
- ~50–60% estimated for carboxamides) .
- Pharmacokinetic Predictions : The methylsulfonyl group could reduce CYP450-mediated metabolism, extending half-life relative to compounds with halogenated aryl groups (e.g., Compound 4) .
- The target’s carboxamide may offer a broader target profile compared to urea-based kinase inhibitors .
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
- Base selection : Sodium hydride or potassium carbonate improves deprotonation and nucleophilic substitution yields .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the thiazole and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1750 cm) and sulfonyl (S=O, ~1150–1250 cm) groups .
- HPLC : Quantifies purity (>95% required for pharmacological assays) using reverse-phase C18 columns .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Structural impurities affecting target interactions.
Q. Resolution Strategies :
Standardized bioassays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
Comparative SAR analysis : Evaluate structural analogs (Table 1) to identify critical substituents influencing activity .
Dose-response profiling : Establish EC/IC curves under consistent experimental parameters .
Q. Table 1: Structural Analogs and Activity Trends
| Compound Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Replacement of thiazole with pyrazole | Reduced kinase inhibition | |
| Methylsulfonyl → Tosyl group | Enhanced receptor binding affinity |
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
Target identification :
- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to identify binding partners .
- Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates .
Mode of action studies :
- X-ray crystallography : Resolve ligand-target co-crystal structures to define binding pockets .
- Kinetic assays : Measure enzyme inhibition (e.g., IC) under varying ATP concentrations to determine competitive/non-competitive inhibition .
Basic: What structural features are critical for its bioactivity?
Methodological Answer:
- Thiazole ring : Essential for π-π stacking with hydrophobic enzyme pockets .
- Methylsulfonyl-piperazine : Enhances solubility and hydrogen bonding with polar residues .
- Cyclopentanecarboxamide : Rigidity improves metabolic stability compared to linear alkyl chains .
Q. Modification Impact :
- Removing the methylsulfonyl group reduces solubility and target affinity by ~50% .
- Replacing cyclopentane with cyclohexane alters steric interactions, affecting selectivity .
Advanced: What computational methods support SAR studies for this compound?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., kinases, GPCRs) .
QSAR modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .
MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
